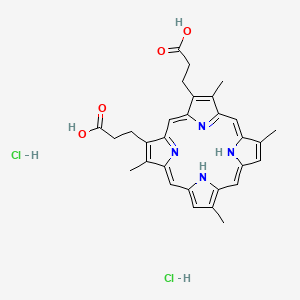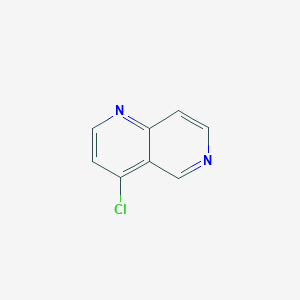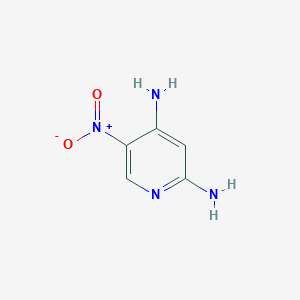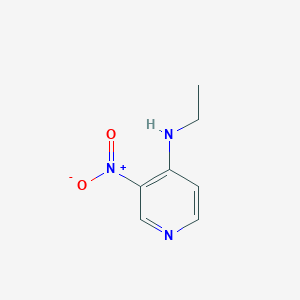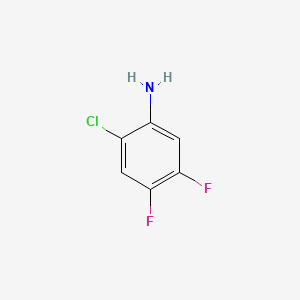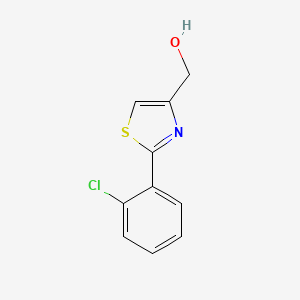
(2-(2-Chlorophenyl)thiazol-4-yl)methanol
説明
“(2-(2-Chlorophenyl)thiazol-4-yl)methanol” is a chemical compound with the molecular formula C10H8ClNOS . It has a molecular weight of 225.7 g/mol . The compound is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5H2 . The canonical SMILES string is C1=CC=C(C(=C1)C2=NC(=CS2)CO)Cl .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 61.4 Ų . It has a complexity of 193 and a XLogP3-AA value of 2.4 , indicating its lipophilicity. The compound has one hydrogen bond donor and three hydrogen bond acceptors .科学的研究の応用
Antiviral and Antimicrobial Applications
One study explored the synthesis of novel sulfonamide derivatives starting from 4-chlorobenzoic acid, which exhibited some degree of antiviral activity against the tobacco mosaic virus (Zhuo Chen et al., 2010). This indicates potential applications in developing antiviral agents.
Structural and Spectral Characterization
Research focused on the synthesis and characterization of compounds related to (2-(2-Chlorophenyl)thiazol-4-yl)methanol, providing valuable information on their structural properties through various spectroscopic techniques and computational studies (M. Shahana & A. Yardily, 2020). These findings are essential for understanding the chemical behavior and potential applications of such compounds.
Antioxidant Properties
A study synthesized derivatives with thiazole moieties that showed significant in vitro antioxidant activity, suggesting that compounds related to (2-(2-Chlorophenyl)thiazol-4-yl)methanol could serve as potent antioxidants for further investigation (M. V. Bhaskara Reddy et al., 2015).
Antimicrobial Evaluation
Another research demonstrated the synthesis of thiazole derivatives, including (2-(2-Chlorophenyl)thiazol-4-yl)methanol, with moderate antibacterial activity against Gram-positive bacteria and high antifungal activity against Candida species, indicating their potential as antimicrobial agents (Ammar Kubba & Nedaa A. Hameed A. Rahim, 2018).
Photoinduced Reactions
Research on photoinduced reactions involving thiazole compounds has provided insights into their potential applications in photochemical processes, which could be relevant for developing new photodynamic therapies or materials (T. Matsuura & I. Saito, 1969).
Catalytic Applications
Studies have also investigated the use of related thiazole compounds in catalytic processes, including the synthesis of benzothiazine and oxazine derivatives, showcasing the utility of these compounds in facilitating chemical transformations (B. Reddy et al., 2012).
特性
IUPAC Name |
[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFHLPKQSTYCNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622952 | |
| Record name | [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(2-Chlorophenyl)thiazol-4-yl)methanol | |
CAS RN |
639517-86-5 | |
| Record name | 2-(2-Chlorophenyl)-4-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=639517-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-Chlorophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

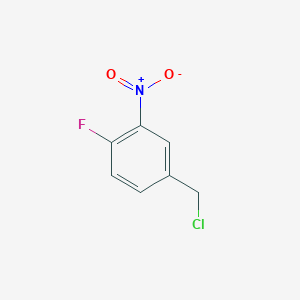
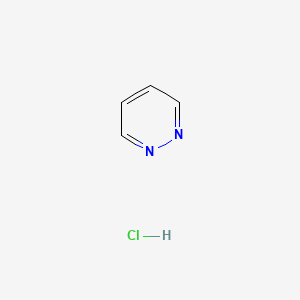
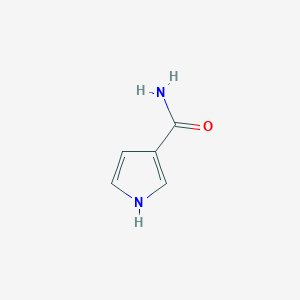
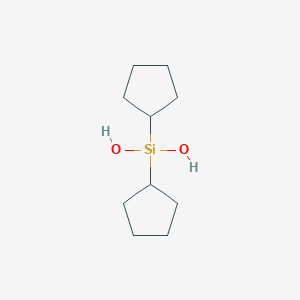
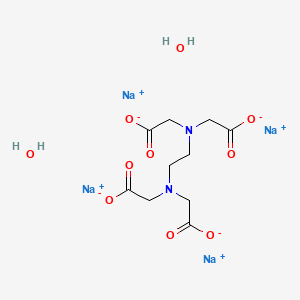
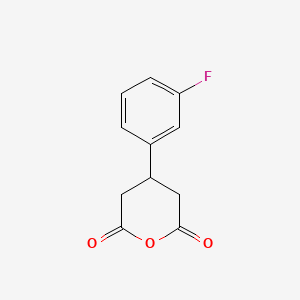
![2-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592291.png)
![4-[trans-4-(trans-4-Methylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B1592294.png)
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-2-amine](/img/structure/B1592295.png)
